molecular formula C14H18O3 B14034494 Isobutyl (3-phenylallyl) carbonate CAS No. 884656-81-9

Isobutyl (3-phenylallyl) carbonate

Cat. No.: B14034494
CAS No.: 884656-81-9
M. Wt: 234.29 g/mol
InChI Key: JZNXALLDNVOIGP-UHFFFAOYSA-N
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Description

Isobutyl (3-phenylallyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of an isobutyl group and a 3-phenylallyl group attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobutyl (3-phenylallyl) carbonate typically involves the reaction of isobutyl alcohol with 3-phenylallyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

Isobutyl alcohol+3-phenylallyl chlorideNa2CO3Isobutyl (3-phenylallyl) carbonate+NaCl\text{Isobutyl alcohol} + \text{3-phenylallyl chloride} \xrightarrow{\text{Na}_2\text{CO}_3} \text{this compound} + \text{NaCl} Isobutyl alcohol+3-phenylallyl chlorideNa2​CO3​​Isobutyl (3-phenylallyl) carbonate+NaCl

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Isobutyl (3-phenylallyl) carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form isobutyl alcohol and 3-phenylallyl alcohol.

    Transesterification: This reaction involves the exchange of the carbonate group with another alcohol, leading to the formation of a new ester.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sulfuric acid or sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Hydrolysis: Isobutyl alcohol and 3-phenylallyl alcohol.

    Transesterification: New esters depending on the alcohol used.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

Isobutyl (3-phenylallyl) carbonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

    Pharmaceuticals: It serves as a building block in the synthesis of drug molecules.

    Biochemistry: The compound is studied for its interactions with biological molecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of isobutyl (3-phenylallyl) carbonate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The carbonate group is susceptible to nucleophilic attack, resulting in the cleavage of the carbonate bond and the formation of new products. This mechanism is crucial in reactions such as hydrolysis and transesterification.

Comparison with Similar Compounds

    Isobutyl acetate: Similar in structure but contains an acetate group instead of a carbonate.

    Phenyl allyl carbonate: Contains a phenyl group instead of an isobutyl group.

    Isobutyl phenyl carbonate: Contains a phenyl group instead of a 3-phenylallyl group.

Uniqueness: Isobutyl (3-phenylallyl) carbonate is unique due to the presence of both isobutyl and 3-phenylallyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

884656-81-9

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-methylpropyl 3-phenylprop-2-enyl carbonate

InChI

InChI=1S/C14H18O3/c1-12(2)11-17-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3

InChI Key

JZNXALLDNVOIGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)OCC=CC1=CC=CC=C1

Origin of Product

United States

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